Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate
Description
This compound features a phenylacetate core substituted with 4,5-dimethoxy groups and a sulfonylated piperazine moiety bearing a 2-methoxyphenyl group. The ester group and sulfonamide linkage are critical for its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-8-6-5-7-17(18)23-9-11-24(12-10-23)32(26,27)21-15-20(30-3)19(29-2)13-16(21)14-22(25)31-4/h5-8,13,15H,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMPEOMFLHHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate is a synthetic compound with potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate
- Molecular Formula : C22H28N2O7S
- Molecular Weight : 464.53 g/mol
- CAS Number : 497060-56-7
The compound features a piperazine ring, which is commonly associated with interactions at serotonin and dopamine receptors, suggesting a potential role in modulating neurotransmitter systems .
Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity due to methoxy groups may enhance membrane permeability.
- Distribution : Likely distributed widely due to its molecular size and structure.
- Metabolism : Expected to undergo hepatic metabolism; specific pathways remain to be elucidated.
- Excretion : Primarily renal; further studies needed to confirm.
Biological Activity Overview
Case Studies and Research Findings
- Antidepressant Activity :
- Dopamine Receptor Interaction :
- Neuroprotective Effects :
Scientific Research Applications
The compound contains a piperazine ring, which is characteristic of many pharmacological agents that interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in neuropharmacology, particularly in mood regulation and treatment of psychiatric disorders.
Therapeutic Applications
- Neuropharmacology : Given its structural characteristics, this compound may have applications in developing treatments for psychiatric disorders. Its interaction with serotonin receptors could be explored in antidepressant formulations.
- Anticancer Research : Sulfonamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The design of new compounds based on this framework could lead to novel anticancer agents .
- Anti-inflammatory Properties : Similar compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory applications .
Neuropharmacological Studies
A study examined the effects of piperazine derivatives on serotonin receptor modulation. It was found that modifications to the piperazine structure can enhance receptor affinity and selectivity, indicating that methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate could be optimized for better therapeutic outcomes in mood disorders .
Anticancer Activity
Research conducted on sulfonamide derivatives has shown promising results in inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Application | Key Findings |
|---|---|---|---|
| This compound | Piperazine derivative | Neuropharmacology | Potential mood regulation through serotonin modulation |
| Sulfonamide derivatives | Sulfonamide | Anticancer | Induced apoptosis in cancer cell lines |
| Piperazine analogs | Piperazine | Anti-inflammatory | Dual inhibition of COX/LOX pathways |
Comparison with Similar Compounds
Piperazine Ring Substitutions
The substituents on the piperazine ring significantly influence molecular properties. Key analogs include:
Key Insights :
- The methyl-substituted analog (MW 372.44) is structurally simpler and likely more water-soluble than the target compound .
- The trifluoromethyl-pyridyl analog introduces strong electron-withdrawing effects, which could alter reactivity or binding kinetics .
- The 2-methoxyphenyl group in the target compound may enhance aromatic stacking in biological systems compared to aliphatic substituents.
Sulfonylphenyl Acetate Core Modifications
Variations in the sulfonyl-linked phenylacetate backbone are observed in herbicides and heterocyclic derivatives:
Key Insights :
- Metsulfuron-methyl shares a sulfonylurea bridge but employs a triazine ring, highlighting how heterocycle choice impacts application (herbicidal vs.
- The imidazole derivative (MW 478.54) demonstrates increased steric bulk compared to the target compound, likely affecting pharmacokinetics .
- Anilino-sulfonyl analogs replace the piperazine with an aromatic amine, altering electronic properties and hydrogen-bonding capacity .
Q & A
Basic: What are the key considerations for synthesizing Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate?
Methodological Answer:
The synthesis typically involves sequential sulfonylation, coupling, and esterification steps. Critical factors include:
- Sulfonylation Reaction: Use of 4-(2-methoxyphenyl)piperazine and sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine to facilitate sulfonamide bond formation .
- Protection of Methoxy Groups: Ensure methoxy substituents on the phenyl ring are protected during reactive steps to prevent demethylation.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate intermediates. Final purity (>95%) is confirmed via HPLC and NMR .
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Validation requires multi-spectral analysis:
- NMR (¹H/¹³C): Confirm methoxy (δ ~3.8 ppm), sulfonyl group (δ ~7.5-8.0 ppm for aromatic protons adjacent to sulfonamide), and piperazine ring protons (δ ~2.5-3.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage.
- X-ray Crystallography (if applicable): Resolve piperazine ring conformation and sulfonyl-phenyl spatial arrangement .
Advanced: How can researchers optimize reaction yields for the piperazinyl-sulfonyl coupling step?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.
- Temperature Control: Reactions at 60–80°C often balance kinetic efficiency with thermal decomposition risks. Monitor via TLC or in situ IR .
Advanced: What analytical strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in enzyme assays) require:
- Dose-Response Repetition: Conduct triplicate assays with positive/negative controls to rule out plate-specific artifacts.
- Solubility Checks: Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers.
- Off-Target Screening: Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific binding .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound’s sulfonamide-piperazine scaffold is explored for:
- GPCR Modulation: Target serotonin (5-HT) or dopamine receptors due to structural similarity to known piperazine-based ligands.
- Anticancer Activity: Screen against kinase pathways (e.g., PI3K/AKT) via in vitro cell viability assays (MTT or resazurin-based) .
Advanced: How do researchers evaluate environmental stability and degradation pathways of this compound?
Methodological Answer:
Environmental fate studies follow:
- Hydrolysis Studies: Incubate at pH 3–9 (37°C) and monitor via LC-MS for ester cleavage or sulfonamide hydrolysis.
- Photodegradation: Expose to UV light (254 nm) in aqueous/organic mixtures; identify byproducts using high-resolution mass spectrometry .
- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD guidelines) .
Basic: What computational tools predict the reactivity of the sulfonamide group in this compound?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models sulfonamide bond dissociation energies and nucleophilic attack susceptibility.
- Molecular Docking (AutoDock Vina): Predict binding affinities to biological targets (e.g., carbonic anhydrase) .
Advanced: What experimental designs address batch-to-batch variability in pharmacological studies?
Methodological Answer:
- Split-Plot Design: Assign synthesis batches as main plots and biological replicates as subplots to isolate variability sources .
- Quality Control (QC) Metrics: Enforce strict thresholds for NMR purity (>98%), residual solvents (<500 ppm), and endotoxin levels (<0.1 EU/mg) .
Basic: How is the compound’s solubility profile determined for in vitro assays?
Methodological Answer:
- Shake-Flask Method: Dissolve in DMSO, dilute with PBS (pH 7.4), and measure saturation solubility via UV-Vis spectrophotometry.
- Thermodynamic Solubility: Use nephelometry to detect precipitation in aqueous buffers .
Advanced: What strategies improve SAR (Structure-Activity Relationship) studies for piperazine derivatives?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 2-methoxyphenyl group with fluorophenyl or pyridyl analogs to modulate lipophilicity.
- Free-Wilson Analysis: Systematically vary substituents and correlate changes with activity data using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
